2-Ethoxy-1-fluoro-3-methoxybenzene
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Overview
Description
2-Ethoxy-1-fluoro-3-methoxybenzene is an organic compound with the molecular formula C₉H₁₁FO₂. It is a derivative of benzene, characterized by the presence of ethoxy, fluoro, and methoxy substituents on the aromatic ring. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethoxy-1-fluoro-3-methoxybenzene typically involves electrophilic aromatic substitution reactions. One common method is the ethoxylation of 1-fluoro-3-methoxybenzene using ethyl iodide in the presence of a strong base such as sodium hydride. The reaction is carried out under reflux conditions to ensure complete substitution.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are carefully selected to minimize by-products and ensure efficient production.
Chemical Reactions Analysis
Types of Reactions
2-Ethoxy-1-fluoro-3-methoxybenzene undergoes various types of chemical reactions, including:
Electrophilic Aromatic Substitution: The compound can participate in further substitution reactions, such as nitration, sulfonation, and halogenation.
Nucleophilic Aromatic Substitution: The fluoro substituent can be replaced by nucleophiles under appropriate conditions.
Oxidation and Reduction: The ethoxy and methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Common Reagents and Conditions
Nitration: Concentrated nitric acid and sulfuric acid are used to introduce nitro groups.
Halogenation: Chlorine or bromine in the presence of a Lewis acid catalyst like aluminum chloride.
Oxidation: Potassium permanganate or chromium trioxide for oxidizing the side chains.
Major Products Formed
Nitration: 2-Ethoxy-1-fluoro-3-nitrobenzene
Halogenation: 2-Ethoxy-1-fluoro-3-chlorobenzene or 2-Ethoxy-1-fluoro-3-bromobenzene
Oxidation: 2-Ethoxy-1-fluoro-3-methoxybenzoic acid
Scientific Research Applications
2-Ethoxy-1-fluoro-3-methoxybenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its pharmacological properties and potential therapeutic applications.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Ethoxy-1-fluoro-3-methoxybenzene involves its interaction with specific molecular targets. The fluoro substituent can enhance the compound’s reactivity towards electrophiles, while the ethoxy and methoxy groups can influence its solubility and binding affinity. The compound can participate in various biochemical pathways, depending on its structural features and the nature of the substituents.
Comparison with Similar Compounds
Similar Compounds
- 2-Ethoxy-1-fluoro-4-methoxybenzene
- 2-Methoxy-1-fluoro-3-ethoxybenzene
- 2-Ethoxy-1-chloro-3-methoxybenzene
Uniqueness
2-Ethoxy-1-fluoro-3-methoxybenzene is unique due to the specific arrangement of its substituents, which imparts distinct chemical and physical properties. The presence of both ethoxy and methoxy groups on the benzene ring, along with a fluoro substituent, makes it a versatile compound for various chemical transformations and applications.
Properties
IUPAC Name |
2-ethoxy-1-fluoro-3-methoxybenzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11FO2/c1-3-12-9-7(10)5-4-6-8(9)11-2/h4-6H,3H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ADCCMWFFJXUMKN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC=C1F)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11FO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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